4-Nitrophenyl 2-hydroxy-5-nitrobenzoate

Description

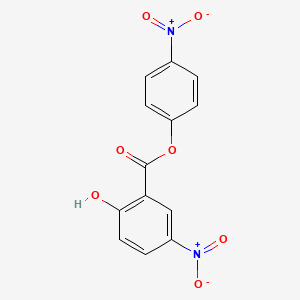

4-Nitrophenyl 2-hydroxy-5-nitrobenzoate is an aromatic ester derivative featuring a 2-hydroxy-5-nitrobenzoic acid backbone esterified with a 4-nitrophenyl group. Structurally, it combines two nitro substituents: one at the para position on the phenyl ester group and another at the meta position relative to the hydroxyl group on the benzoate moiety. This arrangement confers distinct electronic and steric properties, influencing its reactivity and applications.

The compound’s nitro groups act as strong electron-withdrawing groups, polarizing the ester bond and enhancing susceptibility to hydrolysis or nucleophilic attack. Such properties are critical in applications like prodrug design or catalytic substrates, where controlled release of 4-nitrophenol (a common chromophore) is desirable .

Properties

CAS No. |

17374-49-1 |

|---|---|

Molecular Formula |

C13H8N2O7 |

Molecular Weight |

304.214 |

IUPAC Name |

(4-nitrophenyl) 2-hydroxy-5-nitrobenzoate |

InChI |

InChI=1S/C13H8N2O7/c16-12-6-3-9(15(20)21)7-11(12)13(17)22-10-4-1-8(2-5-10)14(18)19/h1-7,16H |

InChI Key |

RKASYGMMWOLFLI-UHFFFAOYSA-N |

SMILES |

C1=CC(=CC=C1[N+](=O)[O-])OC(=O)C2=C(C=CC(=C2)[N+](=O)[O-])O |

Synonyms |

2-hydroxy-,5-nitro-, 4-nitrophenyl ester |

Origin of Product |

United States |

Comparison with Similar Compounds

Esters of Hydroxy-Nitrobenzoic Acids

- Methyl 2-hydroxy-5-nitrobenzoate (CAS 17302-46-4) Structure: Methyl ester of 2-hydroxy-5-nitrobenzoic acid. Molecular Formula: C₈H₇NO₅; Molecular Weight: 197.15 g/mol . However, the absence of a para-nitro substituent on the ester moiety diminishes electronic activation of the ester bond.

- Ethyl 4-nitrobenzoate Structure: Ethyl ester of 4-nitrobenzoic acid. Molecular Formula: C₉H₉NO₄; Molecular Weight: 195.17 g/mol . Key Differences: The nitro group is para to the ester oxygen, enhancing electron withdrawal and hydrolysis rates compared to meta-substituted analogues. Ethyl esters generally exhibit slower hydrolysis than aryl esters due to weaker electron withdrawal from alkyl groups .

Nitro-Substituted Aromatic Heterocycles

- 5-(4-Nitrophenyl)amino-1,3,4-thiadiazole-2(3H)-thione Structure: Thiadiazole ring with 4-nitrophenylamino and thione groups. Key Differences: The thiadiazole core introduces heterocyclic aromaticity, altering electronic distribution and bioactivity.

- 1,3,4-Thiadiazole Derivatives with 4-Nitrophenyl Groups Example: Compounds from N-(4-nitrophenyl)acetohydrazonoyl bromide . Key Differences: Heterocyclic systems enhance planar rigidity and π-π stacking, improving interactions with biological targets. Antimicrobial activity against E. coli and C. albicans is notable in these derivatives .

Substituent Position and Electronic Effects

- (2-Butyl-5-nitrobenzofuran-3-yl)(4-nitrophenyl)methanone (Compound 9) Structure: Benzofuran fused with nitro and 4-nitrophenyl ketone groups. Key Differences: The ketone functionality and fused benzofuran ring increase electrophilicity at the carbonyl carbon, enhancing reactivity in nucleophilic additions compared to esters .

Reactivity and Stability

- Hydrolysis Kinetics: 4-Nitrophenyl esters hydrolyze rapidly under basic conditions due to the electron-withdrawing nitro group activating the ester bond. For example, 4-nitrophenyl boronic acid converts to 4-nitrophenol with a rate constant of 0.0586 s⁻¹ at pH ~11 . Alkyl esters (e.g., methyl or ethyl) show slower hydrolysis, as seen in ethyl 4-nitrobenzoate’s stability under neutral conditions .

Thermal Stability :

- Aryl nitro compounds like 4-nitrophenyl phenyl ether exhibit moderate thermal stability (mp 57°C) , whereas heterocyclic derivatives (e.g., thiadiazoles) often have higher melting points due to crystalline packing .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.